molecular formula C13H14F2N4O2 B3483083 7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3483083
M. Wt: 296.27 g/mol
InChI Key: VRHKZWDGHGECRT-UHFFFAOYSA-N
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Description

“7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity . Anxiolytics and sedatives like zaleplon, indiplon, and ocinaplon are drugs containing the pyrazolo[1,5-a]pyrimidine ring .


Synthesis Analysis

The synthesis of 7-difluoromethylpyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .


Molecular Structure Analysis

The molecular structure of 7-difluoromethylpyrazolo[1,5-a]pyrimidines is influenced by the nature of the substituent group at position 7 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving 7-difluoromethylpyrazolo[1,5-a]pyrimidines are predominantly formed in trifluoroacetic acid . The reaction proceeds with the formation of 7-difluoromethyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-difluoromethylpyrazolo[1,5-a]pyrimidines are influenced by the nature of the substituent group at position 7 . The UV-vis and fluorescence spectra of the 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines were measured in different solvents . The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent group at position 7 .

Future Directions

The future directions in the study of 7-difluoromethylpyrazolo[1,5-a]pyrimidines could involve further exploration of their biological activity. As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound was identified . This suggests that there is potential for the development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine structure.

properties

IUPAC Name

[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2/c1-8-6-10(11(14)15)19-12(17-8)9(7-16-19)13(20)18-2-4-21-5-3-18/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHKZWDGHGECRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine
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7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine
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7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine
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7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine
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7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

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